molecular formula C7H8N4 B1324288 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1467103-13-4

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No. B1324288
M. Wt: 148.17 g/mol
InChI Key: PLFJIINDKIPKEN-UHFFFAOYSA-N
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Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a chemical compound that has been studied for its potential antiviral properties . It has been identified as a promising antiviral agent against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .


Synthesis Analysis

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its analogs has been described in various studies . For example, one method involved the preparation of a compound from a bromomethyl and chloroquinoline derivative . Another study described the synthesis of a related compound using a core scaffold and a combination of tofacitinib’s .


Molecular Structure Analysis

The molecular structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is characterized by a pyrrolo[2,3-d]pyrimidine scaffold . This scaffold has been found to elicit antiviral activity . Other core structures, such as 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, can also serve as alternatives .


Chemical Reactions Analysis

The chemical reactivity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been explored in the context of its potential as an antiviral agent . For instance, one study described a reaction involving the compound and methanesulfonyl chloride, followed by a reaction with lithium bromide .

Future Directions

The future research directions for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine could involve further investigation of its antiviral properties, particularly against flaviviruses . Additionally, elucidating its exact molecular target could provide valuable insights for the design of new antiviral agents .

properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-3-2-5-4-9-7(8)10-6(5)11/h2-4H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFJIINDKIPKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Kilic-Kurt, F Bakar-Ates, Y Aka, O Kutuk - Bioorganic Chemistry, 2019 - Elsevier
In this work we described the synthesis and evaluation of cytotoxic and apoptotic activity of novel pyrrolopyrimidine derivatives against A549, PC3 and MCF-7 cells. Among the …
Number of citations: 18 www.sciencedirect.com
Z Kilic-Kurt, Y Aka, O Kutuk - Chemico-Biological Interactions, 2020 - Elsevier
A series of novel pyrrolopyrimidine urea derivatives were synthesized and evaluated for their anticancer activity against colon cancer cell lines. Compounds showed the remarkable …
Number of citations: 7 www.sciencedirect.com

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